2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorophenyl group, an ethoxyphenyl group, and a sulfanyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Formation of the Final Compound: The final step involves the condensation of the intermediate product with 4-ethoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzoic acid
- 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-furoate
Uniqueness
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups and its thiadiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19ClN4O2S3 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S3/c1-2-27-16-9-7-14(8-10-16)11-22-23-18(26)13-29-20-25-24-19(30-20)28-12-15-5-3-4-6-17(15)21/h3-11H,2,12-13H2,1H3,(H,23,26)/b22-11- |
InChI Key |
TVOPEGLXWYPBQP-JJFYIABZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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